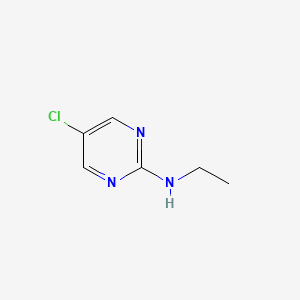

5-Chloro-N-ethylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-N-ethylpyrimidin-2-amine: is an aromatic heterocyclic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 5-chloropyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-N-ethylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-ethylpyrimidin-2-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiviral properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Chloropyrimidine: A precursor in the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine.

N-Ethylpyrimidin-2-amine: A related compound without the chlorine substitution.

Uniqueness: this compound is unique due to the presence of both the chlorine and ethylamine groups, which confer specific chemical and biological properties.

Biologische Aktivität

5-Chloro-N-ethylpyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in various fields, including pharmacology and biochemistry.

This compound is a pyrimidine derivative characterized by the presence of a chlorine atom at the 5-position and an ethyl group attached to the nitrogen at the 1-position. The compound can be synthesized through various methods, typically involving the reaction of 5-chloro-2-aminopyrimidine with ethyl halides under basic conditions.

Synthetic Route Example:

- Starting Material: 5-chloro-2-aminopyrimidine.

- Reagent: Ethyl bromide or ethyl iodide.

- Base: Potassium carbonate.

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Reaction Conditions: Heat under reflux for several hours.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of chlorinated pyrimidines can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | High |

| N-benzyl derivatives | High | Moderate |

The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell proliferation in cancer cell lines.

Case Study Example:

In vitro studies demonstrated that this compound exhibited cytotoxic effects on human leukemia cells (MV4-11), with an IC50 value indicating effective inhibition of cell growth at low concentrations (around 10 µM). This suggests a promising avenue for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Enzyme Inhibition: It may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways related to growth and proliferation.

- Receptor Interaction: The compound might interact with cellular receptors, altering downstream signaling cascades that lead to apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

5-chloro-N-ethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPKSWPBWJIOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693783 |

Source

|

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-01-7 |

Source

|

| Record name | 5-Chloro-N-ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.